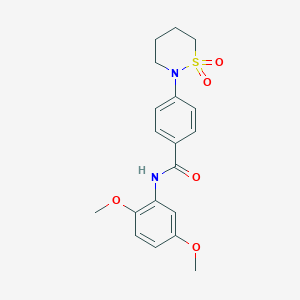

N-(2,5-dimethoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

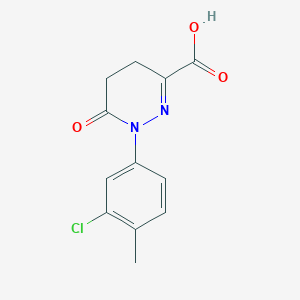

N-(2,5-dimethoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide, also known as TMT, is a synthetic compound that has recently gained attention in the scientific community due to its potential use as a research tool. TMT is a thiazinanone derivative that has been shown to have a unique mechanism of action that affects the behavior of animals, making it a valuable tool for studying the neural circuits that underlie complex behaviors.

Scientific Research Applications

N-Benzylphenethylamine hallucinogens, commonly referred to as "NBOMes," are a class of potent serotonergic hallucinogens. These substances, including "N-(2,5-dimethoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide," act primarily through activation of the 5-HT2A receptor, inducing profound perceptual and cognitive alterations. The addition of an N-benzyl group to phenethylamine hallucinogens significantly increases their affinity for the 5-HT2A receptor and their hallucinogenic potency. NBOMes, such as 25I-NBOMe, demonstrate subnanomolar affinity for the 5-HT2A receptor, making them highly potent in humans. Since 2010, several NBOMes have been available from online vendors, leading to numerous instances of toxicity and multiple fatalities. Rhabdomyolysis appears to be a common complication of severe NBOMe toxicity, potentially linked to induced seizures, hyperthermia, and vasoconstriction (Halberstadt, 2017).

Pharmacokinetics, Pharmacodynamics, and Toxicology of NBOMes

NBOMes, including the 2C-X compounds like 2C-B and 2C-I, have shown a marked increase in hallucinogenic potency upon the addition of an N-benzyl group. This modification leads to profound changes in perception and cognition mediated by 5-HT2A receptor activation. The pharmacokinetics and pharmacodynamics of substances like 2C-B, 4-fluoroamphetamine (4-FA), and benzofurans (5-APB/6-APB) suggest that their clinical effects are comparable to common illicit drugs such as amphetamine and MDMA. The toxicity of these substances can be managed by existing treatment guidelines based on clinical effects rather than the specific drug involved. However, information on the health risks of these substances is limited to case reports complicated by analytical difficulties, mislabeling, concomitant exposures, and individual differences (Nugteren-van Lonkhuyzen et al., 2015).

properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-25-16-9-10-18(26-2)17(13-16)20-19(22)14-5-7-15(8-6-14)21-11-3-4-12-27(21,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAKWVWGELFDTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2424862.png)

![4-amino-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]-1,2-thiazole-3-carboxamide](/img/structure/B2424865.png)

![1-Azaspiro[3.7]undecan-2-one](/img/structure/B2424867.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-morpholinobenzamide](/img/structure/B2424869.png)

![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2424876.png)

![6-(2,5-Dimethoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2424879.png)

![1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2424883.png)